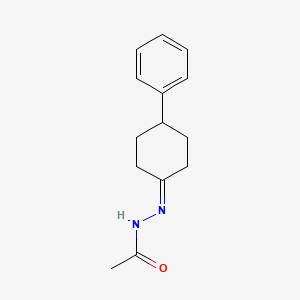

N'-(4-phenylcyclohexylidene)acetohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-phenylcyclohexylidene)amino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-11(17)15-16-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZVBTYHUKMYLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NN=C1CCC(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for N 4 Phenylcyclohexylidene Acetohydrazide and Analogues

General Synthetic Routes for Hydrazides

Hydrazides are crucial intermediates in the synthesis of a wide array of heterocyclic compounds and other valuable organic molecules. Their preparation is most commonly achieved through the reaction of carboxylic acid derivatives with hydrazine (B178648).

Hydrazinolysis of Esters and Acid Derivatives

A prevalent and convenient method for synthesizing hydrazides is the hydrazinolysis of carboxylic acid esters. researchgate.net This reaction involves the treatment of an ester, such as a methyl or ethyl ester, with hydrazine hydrate (B1144303). google.com The process is typically carried out by refluxing the reactants in an alcohol solvent, like ethanol (B145695) or methanol (B129727). researchgate.net For instance, methyl, ethyl, n-propyl, or isopropyl esters can undergo hydrazinolysis to produce the corresponding hydrazide compounds along with the respective alcohol byproduct. google.com

While effective, this method can sometimes be hindered by side reactions. For example, when working with α,β-unsaturated esters, there is a risk of undesired Michael-type cyclization, leading to the formation of pyrazolidinone byproducts. acs.org Furthermore, the reaction of acid chlorides and anhydrides with hydrazine can also yield hydrazides, but their high reactivity makes it challenging to prevent the formation of diacylated products. egranth.ac.in A more recent approach involves the reaction of activated amides with hydrazine under transition-metal-catalyst-free conditions in an aqueous environment at room temperature to afford acyl hydrazides in good yields. organic-chemistry.orgresearchgate.net

Reaction with Hydrazine Hydrate

Hydrazine hydrate is a key reagent in the synthesis of hydrazides from esters. researchgate.net The reaction is typically performed by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent such as methanol or ethanol. researchgate.netnih.gov The use of excess hydrazine hydrate can help to drive the reaction to completion and may prevent the formation of dimeric byproducts. researchgate.net For example, the synthesis of various hydrazides has been successfully achieved by reacting the corresponding acid ester with hydrazine hydrate in ethanol under reflux conditions. researchgate.net In some cases, the reaction can be carried out at room temperature with stirring for an extended period. researchgate.net

Formation of Hydrazones from Acylhydrazides

Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=NNH₂. They are typically formed through the condensation reaction of a hydrazide with an aldehyde or a ketone. wikipedia.org

Condensation with Carbonyl Compounds (Aldehydes and Ketones)

The reaction of acylhydrazides with aldehydes or ketones is a straightforward and widely used method for the synthesis of hydrazones. wikipedia.orgorganic-chemistry.org This condensation reaction is often carried out by stirring the hydrazide and the carbonyl compound in a solvent like ethanol at room temperature, sometimes with the addition of a catalytic amount of acid, such as hydrochloric acid. nih.govnih.gov The reaction progress can be monitored using thin-layer chromatography (TLC). nih.gov Upon completion, the hydrazone product can often be isolated by filtration after cooling the reaction mixture. nih.gov This method is versatile and has been employed to synthesize a wide range of N-arylidene acetohydrazide derivatives. nih.govresearchgate.net

For example, a series of N'-benzylidene-4-(t-Bu)benzohydrazide derivatives were synthesized by refluxing different substituted aromatic aldehydes with 4-(t-Bu)benzohydrazide in methanol with a catalytic amount of glacial acetic acid. nih.gov Similarly, various substituted arylidene-2-phenoxynicotinic acid hydrazide derivatives were synthesized from the reaction of the corresponding hydrazide with selected aldehydes. nih.govresearchgate.net

Specific Synthesis Approaches for N'-(4-phenylcyclohexylidene)acetohydrazide and its Derivatives

While a specific, detailed synthesis for N'-(4-phenylcyclohexylidene)acetohydrazide is not extensively documented in the provided search results, its synthesis would logically follow the general principles outlined above. The synthesis would commence with the preparation of acetohydrazide, likely through the hydrazinolysis of ethyl acetate. Subsequently, the acetohydrazide would be reacted with 4-phenylcyclohexanone (B41837) in a condensation reaction to yield the target compound, N'-(4-phenylcyclohexylidene)acetohydrazide.

The general viability of this approach is supported by numerous examples of similar syntheses. For instance, the synthesis of N-arylidene-2-(2-phenoxyphenyl) acetohydrazides involved the reaction of 2-(2-phenoxyphenyl) acetohydrazide with various aldehydes. nih.govresearchgate.net Another study details the synthesis of N'-(substituted-benzylidene)-2-(7-hydroxy-2-oxo-2H-chromen-4-yl) acetohydrazides. mdpi.com These examples demonstrate the robustness of the condensation reaction between a hydrazide and a ketone or aldehyde to form the corresponding hydrazone.

Green Chemistry Approaches in Hydrazide Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in chemistry. mdpi.com These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. egranth.ac.in

One notable green approach to hydrazide synthesis involves microwave-assisted organic synthesis. A solvent-free, one-pot method for the preparation of hydrazides directly from the corresponding carboxylic acids under microwave irradiation has been developed. egranth.ac.inresearchgate.net This method offers several advantages over conventional heating, including significantly faster reaction times (minutes instead of hours), higher yields, and improved energy efficiency. egranth.ac.inresearchgate.netnih.gov

Another green strategy is the use of mechanochemistry, where reactions are induced by mechanical force (grinding) rather than by dissolving the reactants in a solvent. rsc.org This can lead to solvent-free or reduced-solvent reaction conditions. For instance, the synthesis of hydrazones has been achieved through mechanochemical grinding of hydrazides and aldehydes. rsc.org Additionally, solid-state melt reactions have also been shown to be an efficient method for preparing certain hydrazone derivatives. rsc.org The use of biodegradable and renewable catalysts, such as chitosan-derived catalysts, also represents a greener alternative for promoting condensation reactions in the synthesis of hydrazides. sciforum.net

Solvent-Free Synthesis Methodologies

The synthesis of hydrazones, a class of compounds characterized by the R1R2C=NNH2 functional group, traditionally involves the condensation reaction of hydrazides with aldehydes or ketones in organic solvents. minarjournal.comrsc.org However, a significant shift towards green chemistry has spurred the development of solvent-free synthetic methods. rsc.org These techniques aim to reduce environmental impact by eliminating the use of often toxic and volatile organic solvents. rsc.org

Solvent-free approaches for hydrazone synthesis have proven to be highly effective, often leading to shorter reaction times, cleaner reaction profiles, simpler workups, and high yields of the target compounds. nih.govresearchgate.net Several methods are employed:

Grinding Method: This mechanochemical approach involves the physical grinding of reactants at room temperature. nih.gov It is a simple, mild, and clean process that facilitates direct access to hydrazones without the need for a solvent medium. nih.gov

Microwave Irradiation: The use of microwave irradiation provides an alternative energy source for the reaction, often dramatically reducing reaction times from hours to minutes. minarjournal.com When applied to the synthesis of hippuric hydrazones under solvent-free conditions, yields of 92-96% were achieved in just five minutes, compared to 61-65% under conventional batch conditions. minarjournal.com

Ultrasonic Conditions: Sonication can be used to promote the reaction, sometimes in conjunction with a catalyst. One study describes the synthesis of hydrazone derivatives using magnesium oxide nanoparticles as a catalyst under solvent-free and ultrasonic conditions, highlighting a green and efficient protocol. researchgate.net

Additive-Free and Catalyst-Free Conditions: In some cases, the reaction between the carbonyl compound and the hydrazone can proceed efficiently without any solvent, additive, or catalyst, simply by heating the neat reactants. rsc.orgrsc.org This represents a highly streamlined and environmentally benign synthetic route. rsc.orgrsc.org

These methodologies offer significant advantages over traditional solution-based syntheses, aligning with the principles of green chemistry by minimizing waste and energy consumption.

Table 1: Comparison of Conventional vs. Solvent-Free Synthesis of Hydrazones

| Method | Typical Solvent | Catalyst/Conditions | Reaction Time | Typical Yield | Reference |

| Conventional | Ethanol, Methanol | Acidic (e.g., HCl, Acetic Acid) | 1 - 24 hours | Moderate to High | nih.govmdpi.com |

| Grinding | None | Room Temperature | Short | Good to Excellent | nih.gov |

| Microwave | None | Microwave Irradiation | 5 minutes | 92-96% | minarjournal.com |

| Ultrasonic | None | MgO Nanoparticles | Not Specified | High | researchgate.net |

| Neat Reaction | None | None (Heating) | Not Specified | High | rsc.orgrsc.org |

Considerations for Atom Economy in Hydrazide Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. libretexts.orgprimescholars.comwikipedia.org It provides a powerful metric for evaluating the "greenness" of a synthetic process. primescholars.com The percent atom economy is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, then multiplying by 100. primescholars.comwikipedia.org An ideal reaction has an atom economy of 100%, meaning no atoms are wasted as byproducts. libretexts.orgprimescholars.com

The synthesis of hydrazones, including N'-(4-phenylcyclohexylidene)acetohydrazide, is typically achieved through a condensation reaction between a hydrazide (acetohydrazide) and a ketone (4-phenylcyclohexanone). This type of reaction is inherently atom-economical.

Reaction: Acetohydrazide + 4-Phenylcyclohexanone → N'-(4-phenylcyclohexylidene)acetohydrazide + Water

In this reaction, the only byproduct generated is a molecule of water. Addition reactions and some condensation reactions are considered highly atom-efficient. rsc.org For instance, catalytic hydrogenation is often cited as an ideal reaction with high atom economy. libretexts.orgwikipedia.org In contrast, other common organic reactions, such as the Wittig and Gabriel syntheses, exhibit poor atom economy due to the generation of high-mass stoichiometric byproducts that become waste. libretexts.orgwikipedia.org Even a reaction with a near-100% chemical yield can have a low atom economy if it produces significant byproducts. primescholars.comwikipedia.org

Therefore, the synthesis of hydrazides and their subsequent conversion to hydrazones are generally favorable from an atom economy perspective, minimizing waste and maximizing the incorporation of reactant materials into the final product. langholmandcanonbieschools.dumgal.sch.uk

Table 2: Theoretical Atom Economy for the Synthesis of N'-(4-phenylcyclohexylidene)acetohydrazide

| Reactant | Formula | Molecular Weight ( g/mol ) |

| Acetohydrazide | C2H6N2O | 74.08 |

| 4-Phenylcyclohexanone | C12H14O | 174.24 |

| Total Reactant Mass | 248.32 | |

| Product | Formula | Molecular Weight ( g/mol ) |

| N'-(4-phenylcyclohexylidene)acetohydrazide | C14H18N2O | 230.31 |

| Water (Byproduct) | H2O | 18.02 |

Calculation: Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 *Percent Atom Economy = (230.31 / 248.32) x 100 ≈ 92.75%

Investigation of Unusual or Unexpected Reaction Pathways Leading to Related Structures

While the formation of a hydrazone from a hydrazide and a carbonyl compound is a generally reliable and straightforward reaction, several alternative or unexpected reaction pathways can occur, leading to different structures. Hydrazones are versatile intermediates that can participate in various subsequent reactions. wikipedia.org

One common side reaction, particularly when the hydrazone is derived from hydrazine itself (R2C=N-NH2), is further condensation with a second equivalent of the carbonyl compound to yield an azine (R2C=N-N=CR2). wikipedia.org Another key reaction pathway is hydrolysis; the C=N bond in hydrazones is susceptible to cleavage by water, which reverts the compound back to the original carbonyl and hydrazine/hydrazide. wikipedia.org Alkyl hydrazones are noted to be significantly more sensitive to hydrolysis than analogous oximes. wikipedia.org

The reaction conditions can also be manipulated to favor different products. For example, research has shown that combining suitable aldehydes with certain hydrazides can lead to the synthesis of not only hydrazones but also quinazolines, depending on the chosen methodology. rsc.org

Table 3: Potential Reaction Pathways Involving Hydrazone Synthesis Intermediates

| Reactants | Conditions | Predominant Product | Product Structure |

| Hydrazide + Carbonyl | Standard Condensation | Hydrazone | R2C=N-NH-COR' |

| Hydrazone (from H2N-NH2) + Carbonyl | Excess Carbonyl | Azine | R2C=N-N=CR2 |

| Hydrazone + Water | Hydrolysis | Carbonyl + Hydrazide | R2C=O + H2N-NH-COR' |

| Specific Aldehydes + Hydrazides | Method Dependent | Quinazoline | Heterocyclic structure |

| Dihydrazide + Aldehyde + Pd(II) | Self-Assembly | Molecular Cage | Complex coordination structure |

Spectroscopic and Structural Elucidation of N 4 Phenylcyclohexylidene Acetohydrazide Derivatives

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

The FT-IR spectrum of N'-(4-phenylcyclohexylidene)acetohydrazide is distinguished by the characteristic absorption bands of its core functional groups: the amide (hydrazide) and imine (hydrazone) moieties. The N-H stretching vibration of the secondary amide (–CO-NH–) typically appears as a sharp to medium band in the region of 3140-3360 cm⁻¹. rsc.orgresearchgate.netresearchgate.net The precise position can be influenced by hydrogen bonding.

The carbonyl group (C=O) of the hydrazide function gives rise to a strong, sharp absorption band, generally observed between 1630 and 1690 cm⁻¹. researchgate.netresearchgate.netresearchgate.net This band, often referred to as the Amide I band, is one of the most prominent features in the spectrum. The presence of the C=N (imine) double bond, characteristic of the hydrazone linkage, is confirmed by a medium to strong absorption band in the 1580-1615 cm⁻¹ range. researchgate.netresearchgate.net The conjugation between the C=N bond and the lone pair of electrons on the adjacent nitrogen atom influences its position and intensity.

The following table summarizes the typical FT-IR absorption bands for the key functional groups in hydrazone derivatives, based on data from analogous compounds.

| Functional Group | Vibration Mode | Characteristic Absorption Range (cm⁻¹) | Reference |

| N-H (Hydrazide) | Stretching | 3140 - 3360 | researchgate.netresearchgate.netresearchgate.net |

| C=O (Amide I) | Stretching | 1630 - 1690 | researchgate.netresearchgate.netresearchgate.net |

| C=N (Imine) | Stretching | 1580 - 1615 | researchgate.netresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

In the ¹H NMR spectrum of N'-(4-phenylcyclohexylidene)acetohydrazide, distinct signals corresponding to the different types of protons are expected. The proton attached to the amide nitrogen (N-H) typically appears as a singlet far downfield, often in the range of δ 9.5-11.5 ppm, due to its acidic nature and deshielding by the adjacent carbonyl group. rsc.org

The aromatic protons of the phenyl ring generally resonate in the δ 7.0-7.5 ppm region. oregonstate.eduresearchgate.net The protons of the cyclohexyl ring are expected to appear as a series of multiplets in the upfield region, typically between δ 1.5 and 2.8 ppm. The exact chemical shifts and splitting patterns depend on their axial or equatorial positions and their proximity to the phenyl and hydrazone groups. The methyl protons of the acetyl group (CH₃) are anticipated to produce a sharp singlet in the δ 1.8-2.1 ppm range. rsc.org The integration of these signals confirms the number of protons in each chemical environment.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-H (Amide) | 9.5 - 11.5 | Singlet |

| Ar-H (Phenyl) | 7.0 - 7.5 | Multiplet |

| C₆H₁₀ (Cyclohexyl) | 1.5 - 2.8 | Multiplets |

| CH₃ (Acetyl) | 1.8 - 2.1 | Singlet |

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The carbonyl carbon (C=O) of the hydrazide moiety is typically the most deshielded carbon, appearing at the lowest field, generally in the range of δ 160-175 ppm. researchgate.net The imine carbon (C=N) of the hydrazone group is also found downfield, typically between δ 140-160 ppm. researchgate.net

The carbon atoms of the phenyl ring usually produce signals in the δ 125-140 ppm region. oregonstate.edu The quaternary carbon of the phenyl-substituted cyclohexyl ring would appear in this region as well, often with a weaker intensity. The carbons of the cyclohexyl ring skeleton are expected to resonate in the upfield region, typically between δ 25-55 ppm. pdx.edu The methyl carbon of the acetyl group is the most shielded, appearing at the highest field, around δ 20-30 ppm. pdx.edu

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 160 - 175 |

| C=N (Imine) | 140 - 160 |

| C (Aromatic) | 125 - 140 |

| C (Cyclohexyl) | 25 - 55 |

| CH₃ (Acetyl) | 20 - 30 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the molecular structure through fragmentation analysis.

The molecular weight of N'-(4-phenylcyclohexylidene)acetohydrazide (C₁₄H₁₈N₂O) is 230.31 g/mol . In electron impact mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z 230.

The fragmentation pattern provides valuable structural information. The molecular ion is often unstable and breaks apart into smaller, characteristic fragments. libretexts.org Key fragmentation pathways for hydrazones include cleavage of the N-N bond and α-cleavage adjacent to the carbonyl and imine groups. libretexts.orgmiamioh.edu For N'-(4-phenylcyclohexylidene)acetohydrazide, some of the expected fragment ions are listed in the table below. The analysis of these fragments helps to confirm the connectivity of the phenylcyclohexyl, imine, and acetohydrazide components of the molecule.

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 230 | [C₁₄H₁₈N₂O]⁺ | Molecular Ion (M⁺) |

| 171 | [C₁₂H₁₃N]⁺ | Loss of acetohydrazide radical (•NHNCOCH₃) |

| 157 | [C₁₂H₁₅]⁺ | Loss of N₂ and acetyl group |

| 104 | [C₈H₈]⁺ | Phenyl-ethene fragment from cyclohexyl ring cleavage |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 59 | [CH₃CONH₂]⁺ | Acetamide fragment |

| 43 | [CH₃CO]⁺ | Acetyl cation (Acylium ion) |

Electronic Spectroscopy (UV-Vis)

UV-Visible spectroscopy is a pivotal technique for investigating the electronic structure of N'-(4-phenylcyclohexylidene)acetohydrazide derivatives. The absorption of ultraviolet or visible light by these molecules promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed provide valuable information about the types of electronic transitions occurring within the molecule, particularly those involving π-electrons in conjugated systems. libretexts.org

The electronic spectra of acetohydrazide derivatives are typically characterized by absorption bands arising from π → π* and n → π* transitions. researchgate.net

π–π Transitions:* These are high-energy transitions that occur in molecules containing conjugated systems, such as the phenyl ring and the C=N double bond in the N'-(4-phenylcyclohexylidene)acetohydrazide core structure. uzh.ch These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.orglibretexts.org They are generally characterized by high molar absorptivity (ε) values. uomustansiriyah.edu.iq For hydrazone derivatives, these absorption bands are often observed in the UV region. researchgate.netnih.gov The presence of conjugated double bonds lowers the energy required for the electronic transition, resulting in absorption at longer wavelengths. uomustansiriyah.edu.iq

n–π Transitions:* These transitions involve the promotion of an electron from a non-bonding atomic orbital (n), such as the lone pair orbitals on the nitrogen and oxygen atoms of the hydrazide moiety, to a π* antibonding orbital. libretexts.orguzh.ch Compared to π–π* transitions, n–π* transitions are of lower energy and thus occur at longer wavelengths. libretexts.org However, they are typically less intense, exhibiting lower molar absorptivity. uzh.ch

The solvent can influence the position of these absorption bands. For instance, with highly polar solvents, π → π* transitions may shift to longer wavelengths (a red shift), while n → π* transitions often shift to shorter wavelengths (a blue shift). uomustansiriyah.edu.iq Theoretical studies, such as those using time-dependent density functional theory (TD-DFT), can be employed to simulate absorption spectra and corroborate experimental findings, often showing good agreement within 10–20 nm. mdpi.comscielo.org.za

Table 1: Examples of Electronic Transitions in Hydrazone Derivatives

| Compound/Derivative Class | Wavelength (λmax, nm) | Transition Type | Reference |

| Benzaldehyde Hydrazones | ~300 | n→π | researchgate.net |

| Azobenzene (contains N=N chromophore) | ~320-340 | π→π | researchgate.net |

| Thiazolidinone Derivative | 411 | π→π | scielo.org.za |

| Thiazolidinone Derivative | 356 | n→π | scielo.org.za |

X-ray Diffraction Studies

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction provides the most definitive structural information for N'-(4-phenylcyclohexylidene)acetohydrazide derivatives. By analyzing the diffraction pattern of a single crystal, a complete three-dimensional model of the molecule can be constructed. nih.gov This technique confirms the molecular structure, establishes the stereochemistry (e.g., E/Z configuration about the C=N bond), and reveals how molecules are arranged within the crystal lattice. nih.govmdpi.com

Studies on related hydrazide and acetohydrazide derivatives show they crystallize in various crystal systems, such as monoclinic and orthorhombic. nih.govmdpi.comresearchgate.net The crystal packing is often stabilized by a network of intermolecular interactions, most commonly N-H···O hydrogen bonds, which link adjacent molecules into chains, layers, or more complex supramolecular structures. mdpi.comresearchgate.net Other interactions, such as C-H···O and π···π stacking, can also play a role in stabilizing the crystal structure. researchgate.net For example, the analysis of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide revealed a largely planar molecule. nih.gov

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for Acetohydrazide and Hydrazide Derivatives

| Compound | Crystal System | Space Group | Key Finding | Reference |

| (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide | Monoclinic | P2₁/c | Molecule is largely planar. | nih.gov |

| Ni(II) Complex of (Z)-N′-(4-methoxybenzylidene)benzohydrazide | Monoclinic | P2₁/n | Distorted square planar geometry around Ni(II) center. | mdpi.com |

| N′-Cyano-N,N′-dimethyl-4-nitrobenzohydrazide | Orthorhombic | P2₁2₁2₁ | Reveals different hybridization states of hydrazide N atoms. | mdpi.com |

| N′-(1-benzylpiperidin-4-yl)acetohydrazide | Monoclinic | Cc | Four unique molecules in the asymmetric unit linked by hydrogen bonds. | researchgate.net |

| N'-Acetyl-N'-phenyl-2-naphthohydrazide | Triclinic | P-1 | Structure stabilized by N-H···O, C-H···O, C-H···π, and π···π interactions. | researchgate.net |

Powder X-ray diffraction (XRD) is used to analyze polycrystalline materials or powdered samples. While single-crystal analysis provides the structure of one perfect crystal, powder XRD is excellent for characterizing the bulk material, confirming its crystalline nature, identifying the crystalline phase, and checking for purity. researchgate.netresearchgate.net The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline solid. researchgate.net Sharp, well-defined peaks in the XRD pattern are indicative of a well-crystallized material. researchgate.net This technique can also be used in conjunction with computational methods to determine crystal structures when suitable single crystals cannot be obtained. oup.com

Auxiliary Spectroscopic and Analytical Techniques

Alongside primary spectroscopic and structural methods, other analytical techniques are essential for confirming the identity and purity of newly synthesized compounds.

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of the synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. rsc.orgresearchgate.netnih.gov A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and purity. nih.gov This analysis is a standard procedure in the characterization of novel synthesized hydrazide and acetohydrazide derivatives. nih.govmdpi.comekb.eg

Table 3: Example of Elemental Analysis Data for a Hydrazide Derivative

| Compound | Element | Calculated (%) | Found (%) | Reference |

| N′-Cyano-N,N′-dimethyl-4-nitrobenzohydrazide (C₁₀H₁₀N₄O₃) | C | 51.28 | 52.26 | mdpi.com |

| H | 4.30 | 4.51 | mdpi.com | |

| N | 23.92 | 23.40 | mdpi.com |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) is an essential technique for assessing the thermal stability of compounds and for elucidating the composition of complexes, particularly those containing solvent molecules. The analysis involves monitoring the change in mass of a sample as it is heated at a constant rate in a controlled atmosphere, such as nitrogen.

The resulting TGA curve plots the percentage of mass loss against temperature, revealing distinct steps that correspond to the decomposition of different parts of the molecule. For hydrated metal complexes of N'-(4-phenylcyclohexylidene)acetohydrazide, the TGA curve typically shows an initial mass loss at lower temperatures (around 100-180°C), which corresponds to the removal of lattice or hydrated water molecules. A subsequent mass loss at higher temperatures (e.g., 180-300°C) is often attributed to the loss of coordinated water molecules. jocpr.com

At even higher temperatures, the organic ligand itself begins to decompose. This process can occur in one or more steps, and the temperature at which it happens is a measure of the thermal stability of the complex. The final stage of decomposition typically leaves a stable metal oxide as the residue, the mass of which can be used to confirm the metal content in the original complex. jocpr.comresearchgate.net This detailed thermal profile is invaluable for confirming the proposed structure and understanding the stability of the compound. nih.gov

Table 2: Illustrative Thermogravimetric Analysis (TGA) Data for a Hydrated Metal Complex of N'-(4-phenylcyclohexylidene)acetohydrazide

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 80 - 150 | ~4.5% | Loss of two hydrated water molecules (H₂O) |

| 180 - 280 | ~4.5% | Loss of two coordinated water molecules (H₂O) |

| 300 - 550 | ~73% | Decomposition of the organic ligand moiety (L) |

| > 550 | - | Formation of stable metal oxide residue (e.g., CuO) |

| Note: The data represents a hypothetical Cu(II) complex and is based on general decomposition patterns observed for similar hydrazone compounds. |

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that provides three-dimensional topographical information at the nanoscale. It is a powerful tool for characterizing the surface morphology of thin films or coatings prepared from N'-(4-phenylcyclohexylidene)acetohydrazide derivatives. AFM does not require special sample preparation, such as conductive coatings, and can be operated in various environments.

For instance, AFM can generate quantitative data on the average roughness, root-mean-square (RMS) roughness, and the distribution of grain sizes across the surface. researchgate.net This information is critical for applications where surface characteristics are important, such as in the development of sensors, electronic devices, or protective coatings. By visualizing the surface at a molecular level, AFM offers invaluable insights into how processing conditions affect the final morphology of the material.

Table 3: Typical Surface Morphology Parameters Obtainable from AFM Analysis of a Thin Film

| Parameter | Description | Typical Units |

| Average Roughness (Ra) | The arithmetic average of the absolute values of the height deviations. | nm |

| RMS Roughness (Rq) | The root mean square average of the height deviations from the mean line. | nm |

| Maximum Height (Rmax) | The vertical distance between the highest and lowest points on the surface. | nm |

| Grain Size | The average diameter of the distinct grains forming the film surface. | nm |

| Surface Skewness (Rsk) | A measure of the asymmetry of the surface profile about the mean plane. | Dimensionless |

| Surface Kurtosis (Rku) | A measure of the "peakedness" or sharpness of the surface profile. | Dimensionless |

| Note: This table lists the types of data that can be generated from an AFM analysis of a thin film of a derivative compound. |

Coordination Chemistry of Hydrazide Based Ligands

N'-(4-phenylcyclohexylidene)acetohydrazide as a Potential Ligand Precursor

N'-(4-phenylcyclohexylidene)acetohydrazide possesses multiple potential donor sites, making it a promising candidate for chelation with various metal ions. The structure incorporates a hydrazone moiety (-C=N-NH-C=O), which offers coordination through the azomethine nitrogen and the carbonyl oxygen. The presence of the lone pair of electrons on the nitrogen atom and the polar nature of the carbonyl group make them favorable sites for binding to metal centers.

The coordination behavior of analogous acetohydrazide derivatives suggests that N'-(4-phenylcyclohexylidene)acetohydrazide can act as a bidentate or even a tridentate ligand. bohrium.comresearchgate.net The mode of coordination is often influenced by the nature of the metal ion, the reaction conditions, and the presence of other coordinating species. bohrium.comresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N'-(4-phenylcyclohexylidene)acetohydrazide would typically involve the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their composition, structure, and properties.

Complexation with Transition Metal Ions (e.g., Mn(II), Fe(III), Cu(II), Zn(II), Co(II), Ni(II), VO(II), Pd(II), Ru(III), UO2(II))

While specific studies on N'-(4-phenylcyclohexylidene)acetohydrazide are not extensively documented, the coordination chemistry of similar hydrazone ligands with a range of transition metal ions has been reported. bohrium.comresearchgate.net These studies indicate that stable complexes can be formed with ions such as Mn(II), Fe(III), Cu(II), Zn(II), Co(II), Ni(II), VO(II), Pd(II), Ru(III), and UO2(II). The stoichiometry of these complexes, typically in 1:1 or 1:2 metal-to-ligand ratios, depends on the coordination number of the metal ion and the denticity of the ligand.

Identification of Ligand Binding Modes and Coordination Sites (e.g., Nitrogen, Oxygen, Sulfur Donor Atoms)

Based on the functional groups present in N'-(4-phenylcyclohexylidene)acetohydrazide, the primary coordination sites are expected to be the azomethine nitrogen and the carbonyl oxygen. bohrium.comresearchgate.net Infrared (IR) spectroscopy is a key tool for identifying these binding modes. A shift in the vibrational frequency of the C=N and C=O groups in the IR spectrum of the metal complex compared to the free ligand provides strong evidence of coordination through these atoms. researchgate.net In some instances, the ligand might undergo tautomerization to its enol form, allowing for coordination through the enolic oxygen. The absence of sulfur in the molecular structure of N'-(4-phenylcyclohexylidene)acetohydrazide precludes coordination via a sulfur donor atom.

Structural Analysis of Coordination Compounds

The geometric arrangement of the ligand around the central metal ion is a crucial aspect of the coordination compound's characterization. This is determined through a combination of spectroscopic methods and, where possible, single-crystal X-ray diffraction.

Determination of Proposed Geometries (e.g., Octahedral, Square Planar, Distorted Square Pyramidal)

The geometry of the metal complexes is dictated by the coordination number of the central metal ion and the nature of the ligand. For hexacoordinate metal ions like Mn(II), Fe(III), Co(II), and Ni(II), an octahedral geometry is commonly proposed for their hydrazone complexes. researchgate.net In the case of tetracoordinate ions such as Cu(II) and Pd(II), square planar or tetrahedral geometries are often observed. Vanadyl (VO(II)) complexes frequently adopt a square pyramidal or distorted square pyramidal geometry. The specific geometry can be inferred from electronic spectra (UV-Vis) and magnetic susceptibility measurements.

Spectroscopic Signatures of Complex Formation (IR, UV-Vis, EPR, Magnetic Susceptibility)

Spectroscopic techniques provide invaluable information about the formation and structure of metal complexes.

Infrared (IR) Spectroscopy: As mentioned, shifts in the ν(C=N) and ν(C=O) bands are indicative of coordination. The appearance of new bands in the far-IR region can be attributed to the formation of M-N and M-O bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes show bands corresponding to d-d transitions of the metal ions and charge transfer transitions between the metal and the ligand. The position and intensity of these bands are characteristic of the coordination geometry. For example, the electronic spectra of octahedral Co(II) and Ni(II) complexes show specific absorption bands that aid in confirming their geometry. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), Mn(II), Fe(III), and VO(II), EPR spectroscopy provides information about the oxidation state of the metal ion and the symmetry of its coordination environment.

Magnetic Susceptibility: Measuring the magnetic moment of a complex helps in determining the number of unpaired electrons in the metal ion, which in turn provides insights into the geometry of the complex. For instance, magnetic susceptibility data can help distinguish between high-spin and low-spin octahedral complexes or between square planar and tetrahedral geometries. researchgate.net

Below is a table summarizing the expected spectroscopic and magnetic properties for various metal complexes of hydrazide-based ligands, which can be extrapolated to N'-(4-phenylcyclohexylidene)acetohydrazide.

| Metal Ion | Proposed Geometry | Typical Magnetic Moment (B.M.) | Key UV-Vis Transitions |

| Mn(II) | Octahedral | ~5.9 | d-d transitions are typically weak |

| Fe(III) | Octahedral | ~5.9 (high spin) | Charge transfer bands often obscure d-d transitions |

| Co(II) | Octahedral | 4.7-5.2 (high spin) | 4T1g(F) → 4T2g(F), 4T1g(F) → 4A2g(F), 4T1g(F) → 4T1g(P) researchgate.net |

| Ni(II) | Octahedral | 2.8-3.5 | 3A2g(F) → 3T2g(F), 3A2g(F) → 3T1g(F), 3A2g(F) → 3T1g(P) researchgate.net |

| Cu(II) | Distorted Octahedral/Square Planar | 1.7-2.2 | 2Eg → 2T2g (for octahedral) |

| Zn(II) | Octahedral/Tetrahedral | Diamagnetic | No d-d transitions |

| VO(II) | Square Pyramidal | ~1.73 | d-d transitions |

| Pd(II) | Square Planar | Diamagnetic | d-d and charge transfer bands |

| Ru(III) | Octahedral | ~2.0 (low spin) | Charge transfer and d-d transitions |

| UO2(II) | Octahedral/Pentagonal Bipyramidal | Diamagnetic | Charge transfer bands |

Derivatization and Synthetic Transformations Involving N 4 Phenylcyclohexylidene Acetohydrazide

Utilization as a Synthetic Intermediate

The structure of N'-(4-phenylcyclohexylidene)acetohydrazide incorporates several reactive sites, including the active hydrogen of the azomethine group and the potential for the entire hydrazone moiety to act as a precursor for heterocyclic ring formation. These features make it a valuable building block for the synthesis of more complex molecules.

Derivatization via the Active Hydrogen of the Azomethine Group

The hydrogen atom attached to the nitrogen of the azomethine group (-N=CH-) in hydrazones is known to be active and can be substituted in various reactions. N-acylhydrazones, which are structurally related to N'-(4-phenylcyclohexylidene)acetohydrazide, can exist as stereoisomers due to rotation around the C(O)-NH and N-N bonds. The NH proton in these structures is readily identifiable in NMR spectroscopy and its reactivity can be exploited for further chemical modifications. For instance, acetylation of the hydrazide unit is a common derivatization, which can influence the biological activity of the resulting compound. ubbcluj.ro

The presence of this active hydrogen allows for reactions such as acylation, alkylation, and other substitutions, leading to a diverse range of derivatives with potentially altered chemical and biological properties.

Synthesis of Heterocyclic Compounds

Hydrazones are well-established precursors for the synthesis of a wide array of heterocyclic compounds. The reactivity of the azomethine group and the adjacent atoms allows for cyclization reactions with various reagents to form stable ring systems.

Thiazolidinones: The synthesis of 4-thiazolidinones is a prominent application of hydrazones. A general and widely used method involves the cyclocondensation of a hydrazone with thioglycolic acid. nih.gov In this reaction, the sulfur atom of thioglycolic acid acts as a nucleophile, attacking the carbon of the azomethine group, followed by an intramolecular cyclization and dehydration to yield the thiazolidin-4-one ring. While specific examples with N'-(4-phenylcyclohexylidene)acetohydrazide are not detailed in the available literature, this established methodology is expected to be applicable. The reaction typically proceeds by refluxing the hydrazone and thioglycolic acid in a suitable solvent, sometimes with a catalyst like anhydrous ZnCl2. nih.govresearchgate.net

Table 1: General Synthesis of 4-Thiazolidinones from Hydrazones

| Reactants | Reagent | Product | Reference |

|---|---|---|---|

| Hydrazone | Thioglycolic Acid | 4-Thiazolidinone | nih.gov |

Coumarins: Coumarin (B35378) derivatives can be synthesized from acetohydrazide precursors. One common route involves the reaction of an acetohydrazide with substituted salicylaldehydes, often under acidic or basic conditions, to construct the coumarin nucleus. nih.govmdpi.com Another approach involves the modification of a pre-formed coumarin structure bearing an acetohydrazide side chain. For example, 2-(coumarin-4-yloxy)acetohydrazide can be condensed with various aldehydes and ketones to form Schiff bases, which can be further cyclized. nih.gov Novel coumarin-based acetohydrazide-1,2,3-triazole derivatives have also been synthesized and shown to possess biological activity. nih.gov

Pyridines: The synthesis of pyridines can be achieved through various condensation reactions. The Hantzsch pyridine (B92270) synthesis, for instance, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or a primary amine. organic-chemistry.orgyoutube.com While not a direct transformation of a pre-formed hydrazone, the components of N'-(4-phenylcyclohexylidene)acetohydrazide could potentially be utilized in related multi-component reactions to form pyridine rings. Another method, the Bohlmann-Rahtz pyridine synthesis, allows for the generation of substituted pyridines from the condensation of enamines with ethynylketones. organic-chemistry.org

Thiazoles: Thiazole (B1198619) derivatives are commonly synthesized via the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. organic-chemistry.org Alternatively, 2-hydrazinyl-1,3-thiazole derivatives can be prepared by the condensation of a carbonyl compound with thiosemicarbazide, followed by heterocyclization with an α-halocarbonyl compound. nih.gov Given the hydrazone nature of N'-(4-phenylcyclohexylidene)acetohydrazide, it could potentially be converted to a thiosemicarbazone, a key intermediate for thiazole synthesis.

Thiophenes: The synthesis of thiophenes can be achieved through various routes, including the Gewald reaction, which involves the condensation of a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur. sciforum.net Another common method is the Paal-Knorr thiophene (B33073) synthesis, which utilizes 1,4-dicarbonyl compounds and a sulfur source like Lawesson's reagent. organic-chemistry.org While direct synthesis from a hydrazone is less common, the 4-phenylcyclohexanone (B41837) moiety could potentially be a starting point for creating a suitable precursor for thiophene ring formation.

Stereoselective Transformations

The stereochemical outcome of chemical reactions is of paramount importance, particularly in the synthesis of biologically active molecules. While specific stereoselective transformations involving N'-(4-phenylcyclohexylidene)acetohydrazide are not well-documented, the reactivity of related hydrazone derivatives in such reactions provides valuable insights.

Reductive Couplings and Cascade Cyclizations Utilizing Hydrazone Derivatives

Hydrazone derivatives can participate in reductive coupling reactions. For instance, pyrrole-derived hydrazones bearing a Michael acceptor can undergo aminocatalytic cascade reactions with α,β-unsaturated aldehydes to form highly functionalized tetrahydroindolizines in a stereoselective manner. nih.gov This type of reaction involves a Friedel–Crafts reaction followed by an intramolecular Michael addition to construct the new heterocyclic scaffold. nih.gov

Cascade cyclizations, where multiple bonds are formed in a single operation, are an efficient strategy in organic synthesis. Enynones, for example, can undergo a three-component radical cascade cyclization/haloazidation to produce functionalized 1-indanones. rsc.org Similarly, β-enamino diketones can undergo a cascade cyclization/annulation with o-phenylenediamine (B120857) to access pyrrole-fused 1,5-benzodiazepines. nih.gov The hydrazone moiety in N'-(4-phenylcyclohexylidene)acetohydrazide could potentially be incorporated into substrates designed for such cascade reactions.

Allylboration Methodologies and Subsequent Synthetic Applications

Allylboration of carbonyl compounds is a powerful and widely used method for the stereoselective synthesis of homoallylic alcohols. organic-chemistry.org This reaction involves the addition of an allylboron reagent to an aldehyde or ketone. While the direct allylboration of the C=N bond of a hydrazone is not a standard transformation, the 4-phenylcyclohexanone precursor to N'-(4-phenylcyclohexylidene)acetohydrazide could undergo allylboration to generate a homoallylic alcohol, which could then be further elaborated.

Homoallylic Alcohol Synthesis: The allylboration of aldehydes and ketones provides a reliable route to homoallylic alcohols with good to excellent diastereoselectivity and enantioselectivity. organic-chemistry.orgnih.govresearchgate.net Various catalytic systems have been developed to promote this transformation. nih.gov

γ-Butyrolactone Synthesis: Homoallylic alcohols are valuable intermediates for the synthesis of γ-butyrolactones. semnan.ac.irnih.govnih.govresearchgate.net For example, γ-butyrolactones can be synthesized from allylic alcohols through a process involving radical hydrocarboxylation with CO2 followed by cyclization. nih.gov The synthesis of polysubstituted γ-butyrolactone lignans (B1203133) has been achieved via the formation of γ-butyrolactone oximes from δ-nitro alcohols. nih.gov

Table 2: Synthesis of Homoallylic Alcohols and γ-Butyrolactones

| Starting Material | Reaction | Product | Reference |

|---|---|---|---|

| Aldehydes/Ketones | Allylboration | Homoallylic Alcohols | organic-chemistry.org |

| Allylic Alcohols | Radical Hydrocarboxylation/Cyclization | γ-Butyrolactones | nih.gov |

Development of Novel Reaction Routes for Related Structures

The development of novel synthetic methods is crucial for expanding the toolbox of organic chemists. Research into the reactivity of acetohydrazides and related compounds continues to uncover new transformations. For example, novel N-acylhydrazones are continuously being synthesized and their conformational properties studied by NMR spectroscopy. nih.gov Furthermore, new multicomponent reactions are being developed for the efficient preparation of complex molecules from simple starting materials. rsc.org The exploration of the reactivity of N'-(4-phenylcyclohexylidene)acetohydrazide under various reaction conditions could lead to the discovery of novel synthetic routes to valuable chemical entities.

Applications in Material Science (e.g., Coordination Polymers)

A thorough review of scientific literature does not reveal any published research on the application of N'-(4-phenylcyclohexylidene)acetohydrazide in the field of material science, specifically in the development of coordination polymers. While derivatives of hydrazides have been utilized as ligands in the synthesis of coordination polymers, no studies were found that specifically employed N'-(4-phenylcyclohexylidene)acetohydrazide for this purpose.

Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic ligands. The structure and properties of these polymers are highly dependent on the nature of the organic ligand. For instance, research has been conducted on coordination polymers synthesized from structurally related acetohydrazide derivatives. One such example involves the use of 2-(4-bromophenoxy)acetohydrazide (B95197) to form a coordination polymer with Nickel(II). mdpi.comresearchgate.net In this polymer, the 2-(4-bromophenoxy)acetohydrazide ligand coordinates with the Ni(II) ion through the carbonyl oxygen atom and the amine nitrogen atom. mdpi.comresearchgate.net

The potential of N'-(4-phenylcyclohexylidene)acetohydrazide to act as a ligand for the formation of coordination polymers remains a theoretical possibility that has not been explored in the available scientific literature. Such a molecule could potentially coordinate to metal centers through its carbonyl oxygen and the imine nitrogen, but this has not been experimentally verified or reported.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the accurate calculation of a molecule's electronic structure. DFT studies on hydrazone derivatives typically involve geometry optimization, analysis of electronic properties through frontier molecular orbitals, and understanding bonding interactions via Natural Bonding Orbital (NBO) analysis.

Molecular Geometry Optimization and Electronic Structure Analysis

The initial step in a computational study is the optimization of the molecular geometry to find the most stable conformation of the molecule. For N'-(4-phenylcyclohexylidene)acetohydrazide, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. An optimized structure is crucial as it forms the basis for all subsequent property calculations.

Following optimization, an analysis of the electronic structure provides insights into the distribution of electrons within the molecule. This includes the calculation of molecular electrostatic potential (MEP), which helps in identifying the regions of the molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Optimized Geometrical Parameters for N'-(4-phenylcyclohexylidene)acetohydrazide

| Parameter | Bond/Angle | Value |

| Bond Length | C=N | ~1.28 Å |

| Bond Length | N-N | ~1.38 Å |

| Bond Length | C=O | ~1.23 Å |

| Bond Angle | C-N-N | ~116° |

| Bond Angle | N-N-C | ~120° |

| Dihedral Angle | C-C-N-N | Varies |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups. Actual values would be determined through DFT calculations.

HOMO-LUMO Energy Analysis for Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and less stable. ekb.egconnectjournals.com

For N'-(4-phenylcyclohexylidene)acetohydrazide, a HOMO-LUMO analysis would reveal its electronic transition properties and reactivity. Various quantum chemical parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies.

Table 2: Illustrative Frontier Orbital Energies and Related Parameters for N'-(4-phenylcyclohexylidene)acetohydrazide

| Parameter | Formula | Hypothetical Value (eV) |

| EHOMO | - | -5.0 to -7.0 |

| ELUMO | - | -1.0 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~4.0 to 5.0 |

| Ionization Potential (I) | -EHOMO | 5.0 to 7.0 |

| Electron Affinity (A) | -ELUMO | 1.0 to 2.0 |

| Electronegativity (χ) | (I+A)/2 | 3.0 to 4.5 |

| Chemical Hardness (η) | (I-A)/2 | 2.0 to 2.5 |

Note: These values are hypothetical and represent a typical range for organic molecules of similar size and functionality.

Prediction and Validation of Spectroscopic Parameters

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For N'-(4-phenylcyclohexylidene)acetohydrazide, this would include the prediction of:

Infrared (IR) spectra: The vibrational frequencies and intensities can be calculated to help in the assignment of experimental IR bands.

Nuclear Magnetic Resonance (NMR) spectra: The chemical shifts (1H and 13C) can be predicted and compared with experimental NMR data to confirm the molecular structure.

UV-Visible spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths, providing insight into the molecule's photophysical properties.

Molecular Docking Studies for Elucidating Interaction Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein target. For N'-(4-phenylcyclohexylidene)acetohydrazide, molecular docking studies could be employed to investigate its potential as an inhibitor for various enzymes. This would involve:

Selection of a relevant protein target.

Preparation of the protein and ligand structures.

Performing the docking simulation to generate various binding poses.

Analyzing the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) and scoring the poses to identify the most favorable binding mode.

Such studies would provide valuable information about the potential biological activity of N'-(4-phenylcyclohexylidene)acetohydrazide and guide the design of more potent analogs.

Machine Learning Applications in Predicting Structure-Property Relationships

Machine learning (ML) is increasingly being used in chemistry to develop quantitative structure-property relationship (QSPR) models. These models can predict the properties of new molecules based on their chemical structure, thereby accelerating the process of drug discovery and materials design. For a class of compounds including N'-(4-phenylcyclohexylidene)acetohydrazide, an ML model could be trained on a dataset of similar molecules with known properties (e.g., biological activity, toxicity, solubility). The model would learn the relationship between molecular descriptors (numerical representations of the chemical structure) and the target property. Once trained, the model could then be used to predict the properties of N'-(4-phenylcyclohexylidene)acetohydrazide and other new compounds, providing a rapid screening tool. Graph neural networks are a particularly promising ML method for this purpose as they can directly learn from the molecular graph representation.

Future Research Avenues and Potential Chemical Applications

Exploration of Novel Synthetic Pathways and Methodologies

The foundational synthesis of N'-(4-phenylcyclohexylidene)acetohydrazide would likely involve the condensation reaction between acetohydrazide and 4-phenylcyclohexanone (B41837). wikipedia.org This is a standard method for forming hydrazones from hydrazides and ketones. chemicalbook.commdpi.com Future research could significantly build upon this baseline.

Key Research Avenues:

Catalysis: While such reactions can proceed without a catalyst, exploring eco-friendly and efficient catalysts, such as citric acid, could enhance reaction yields and reduce reaction times, aligning with green chemistry principles. nih.gov

Reaction Conditions: Investigation into non-conventional reaction conditions, such as microwave-assisted synthesis or ultrasound irradiation, could offer pathways to faster reaction rates and improved product purity.

Derivative Synthesis: A significant area for exploration is the synthesis of a library of derivatives. This could be achieved by modifying the starting materials:

Substituting the phenyl group on the cyclohexanone (B45756) ring with various electron-donating or electron-withdrawing groups to tune the electronic properties of the final molecule.

Replacing the acetyl group of the acetohydrazide with other acyl groups to modify steric and electronic characteristics.

These explorations would not only optimize the synthesis of the target compound but also generate a family of related molecules with potentially diverse chemical properties.

Design and Synthesis of Advanced Coordination Architectures

Hydrazones are versatile and well-established ligands in coordination chemistry due to the presence of multiple donor atoms. researchgate.net N'-(4-phenylcyclohexylidene)acetohydrazide contains a -C=N-N-C=O backbone, making it a prime candidate for forming stable metal complexes. The imine nitrogen and the carbonyl oxygen are potential coordination sites, allowing the molecule to act as a bidentate ligand. jptcp.com

Future research in this area could focus on:

Complex Formation: Reacting N'-(4-phenylcyclohexylidene)acetohydrazide with a wide range of transition metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)) to synthesize novel metal complexes. jptcp.com Characterization of these complexes using techniques like X-ray crystallography, IR spectroscopy, and UV-Vis spectroscopy would elucidate their structures and bonding.

Coordination Modes: Hydrazone ligands can coordinate to metal centers in either a neutral keto form or a deprotonated enol form, which influences the geometry and properties of the resulting complex. researchgate.net Investigating the conditions (e.g., pH) that favor one form over the other would be a critical area of study.

Polymeric Structures: By using appropriate metal linkers or modifying the ligand to be multitopic, it may be possible to construct coordination polymers or metal-organic frameworks (MOFs). Such materials could exhibit interesting properties related to porosity, catalysis, or magnetism. rroij.com For instance, reacting the ligand with metal salts and auxiliary bridging ligands like 4,4'-bipyridine (B149096) could lead to extended network structures. rroij.com

The table below outlines potential coordination behaviors based on analogous hydrazone systems.

| Metal Ion | Potential Geometry | Coordination Mode | Potential Application |

| Cu(II) | Square Planar / Octahedral | Bidentate (N,O) | Catalysis rroij.com |

| Ni(II) | Octahedral | Bidentate (N,O) | Material Science |

| Zn(II) | Tetrahedral / Octahedral | Bidentate (N,O) | Sensing, Biological Mimicry nih.gov |

| Ti(IV) | Octahedral | Bidentate (N,N) / Tridentate | Polymerization Catalysis nih.gov |

This table is predictive and based on the known coordination chemistry of similar hydrazone ligands.

Further Development of Computational Models for Reactivity and Interaction Prediction

Computational chemistry provides powerful tools for predicting the properties and reactivity of novel molecules before their synthesis. nih.gov For N'-(4-phenylcyclohexylidene)acetohydrazide, a thorough in silico investigation would be a crucial first step.

Prospective Computational Studies:

Density Functional Theory (DFT): DFT calculations can be employed to determine the optimized molecular geometry, vibrational frequencies (for comparison with experimental IR spectra), and electronic structure. tandfonline.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity, ionization potential, and electron affinity. nih.govtandfonline.com

Molecular Electrostatic Potential (MEP): MEP mapping can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. nih.gov

Molecular Docking: If the molecule is considered for biological applications, molecular docking studies could predict its binding affinity and mode of interaction with specific protein or DNA targets. nih.govnih.gov This can guide the design of more potent derivatives.

Reactivity Descriptors: Calculation of global and local reactivity descriptors can provide a quantitative measure of the molecule's chemical behavior and stability. tandfonline.com

Integration into Emerging Materials and Chemical Systems (e.g., Catalysis, Sensing)

The structural features of N'-(4-phenylcyclohexylidene)acetohydrazide and its potential metal complexes suggest their utility in materials science.

Catalysis: Hydrazone metal complexes have been successfully used as catalysts in various organic reactions. rroij.com For example, copper complexes of similar ligands have been applied in the oxidation of cyclohexane. rroij.com Future work could involve screening the catalytic activity of N'-(4-phenylcyclohexylidene)acetohydrazide metal complexes in reactions such as C-C coupling, oxidation, or reduction.

Chemical Sensing: Hydrazone derivatives are widely employed as chemosensors for the detection of metal ions and anions. nih.govresearchgate.net The interaction of the ligand with a specific analyte can induce a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). nih.gov Research could focus on synthesizing the compound and testing its response to various environmentally or biologically relevant ions. The binding event often restricts the C=N isomerization, leading to a "turn-on" fluorescence response. researchgate.net

Investigation of Hybrid Molecular Systems and Their Chemical Characteristics

Creating hybrid molecules by covalently linking N'-(4-phenylcyclohexylidene)acetohydrazide to other functional moieties is a promising strategy for developing advanced materials with novel properties. researchgate.net

Potential Hybrid Systems:

Biologically Active Hybrids: Linking the molecule to known pharmacophores, such as benzimidazole (B57391) or indole (B1671886) moieties, could produce hybrid compounds with enhanced biological activities. nih.govresearchgate.net The hydrazone linker is often stable at physiological pH but can be designed to be cleavable in specific cellular environments, making it useful for drug delivery systems. wikipedia.org

Polymer Conjugates: Grafting the molecule onto a polymer backbone could create materials for metal ion sequestration, corrosion inhibition, or the development of functional dyes. researchgate.netdergipark.org.tr

Photoactive Systems: Attaching the hydrazone to a photoactive group like a pyrazole (B372694) or naphthalimide could lead to the development of novel photo-switchable materials or fluorescent probes for bioimaging. researchgate.net The dynamic nature of the C=N bond in hydrazones allows for E/Z isomerization, which can be triggered by light, leading to changes in the molecule's properties. scielo.br

By systematically exploring these avenues, the scientific community can unlock the full potential of N'-(4-phenylcyclohexylidene)acetohydrazide, transforming it from a theoretical structure into a valuable component in the toolkit of modern chemistry.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N'-(4-phenylcyclohexylidene)acetohydrazide?

The compound is synthesized via condensation reactions between acetohydrazide derivatives and substituted aldehydes/ketones. For example, reacting 2-phenoxyacetohydrazide with 4-phenylcyclohexanone in ethanol under reflux (1–2 hours) yields the target compound. Key parameters include stoichiometric ratios (1:1), solvent choice (ethanol or methanol/chloroform mixtures), and catalysis (acetic acid) to enhance imine bond formation. Recrystallization from methanol or ethanol is recommended for purification, achieving yields up to 91% .

Q. Which spectroscopic and crystallographic methods confirm the structural integrity of N'-(4-phenylcyclohexylidene)acetohydrazide?

Structural validation relies on:

- 1H/13C NMR : To identify hydrazone proton (N=CH) signals at δ ~8.5–8.6 ppm and aromatic protons.

- IR Spectroscopy : Peaks at ~1600–1650 cm⁻¹ (C=N stretch) and ~3200–3400 cm⁻¹ (N-H stretch).

- X-ray Crystallography : Resolves planar geometry and hydrogen-bonding networks (e.g., intramolecular O–H⋯O bonds). Dihedral angles between aromatic and hydrazide planes (~5–10°) indicate molecular rigidity .

Q. How is purity assessed during synthesis, and what purification techniques are effective?

Purity is evaluated via melting point consistency, thin-layer chromatography (TLC), and HPLC. Recrystallization from polar solvents (methanol, ethanol) removes unreacted precursors. High-purity yields (>90%) are achievable under optimized reflux conditions .

Advanced Research Questions

Q. What mechanisms explain unexpected by-products like diacylhydrazines during synthesis?

Side reactions can occur due to nucleophilic acyl substitution. For instance, ketimine derivatives (e.g., N'-(4-phenylcyclohexylidene)phenoxyacetohydrazide) may react with sulfanyl acids, leading to diacylhydrazines instead of cyclocondensation products. Mechanistic studies suggest dimerization pathways under acidic conditions (e.g., p-toluenesulfonic acid), where two hydrazide molecules form N,N’-bis(acyl) derivatives. Monitoring reaction pH and solvent polarity mitigates this issue .

Q. How can computational methods predict the bioactivity of N'-(4-phenylcyclohexylidene)acetohydrazide derivatives?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or antimicrobial activity.

- Molecular Docking : Simulates interactions with target enzymes (e.g., α-glucosidase or bacterial BioA). For example, acetohydrazide derivatives with IC50 values <10 µM (vs. acarbose, IC50 = 378 µM) show strong binding to enzyme active sites via hydrogen bonds and hydrophobic interactions .

Q. What strategies enhance the stability and potency of N'-(4-phenylcyclohexylidene)acetohydrazide in enzyme inhibition?

- Substituent Modification : Introducing electron-withdrawing groups (e.g., -Cl, -NO2) on the benzylidene ring improves metabolic stability.

- Chelation with Metal Ions : Complexation with Cu(II) or Co(II) enhances redox activity and antibacterial efficacy.

- Prodrug Design : Masking the hydrazide group with labile esters improves bioavailability .

Q. How do structural variations impact the biological activity of acetohydrazide derivatives?

Comparative studies show:

- Antimicrobial Activity : Derivatives with halogen substituents (e.g., 4-Cl, 4-Br) exhibit enhanced Gram-negative inhibition (MIC = 2–8 µg/mL).

- Anticonvulsant Effects : Methoxy-substituted analogs reduce seizure duration in rodent models via GABAergic modulation.

- Cytotoxicity : Bulky substituents (e.g., naphthyl) increase selectivity indices (SI >10) against cancer cells .

Methodological Considerations

- Data Contradiction Analysis : Discrepancies in biological activity (e.g., IC50 variability) may arise from assay conditions (pH, temperature) or impurity levels. Cross-validate results using orthogonal techniques (e.g., isothermal titration calorimetry vs. enzyme kinetics) .

- Reaction Optimization : Use Design of Experiments (DoE) to map solvent, catalyst, and temperature effects on yield and by-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.